molecular formula C10H9BrO3 B1266032 3-(4-Bromobenzoyl)propionic acid CAS No. 6340-79-0

3-(4-Bromobenzoyl)propionic acid

Cat. No. B1266032
CAS RN: 6340-79-0
M. Wt: 257.08 g/mol
InChI Key: ZODFRCZNTXLDDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-(4-Bromobenzoyl)propionic acid is synthesized using bromobenzene and succinic anhydride in a process involving acylation and Friedel-Crafts reactions. The synthesis pathway includes the formation of ketones and keto acids (Seed, Sonpatki, & Herbert, 2003).

Molecular Structure Analysis

Structural analysis of derivatives and similar compounds shows complex interactions like hydrogen bonding, which is crucial for understanding the molecular behavior of 3-(4-Bromobenzoyl)propionic acid. The crystal structures of related compounds often involve intricate hydrogen bond networks and intermolecular interactions (Varughese & Pedireddi, 2006).

Chemical Reactions and Properties

3-(4-Bromobenzoyl)propionic acid undergoes various chemical reactions, including bromocyclization, forming complex structures such as 3-(bromomethylene)isobenzofuran-1(3H)-ones. These reactions highlight its reactivity and potential for creating diverse chemical structures (Zheng et al., 2019).

Physical Properties Analysis

The physical properties of 3-(4-Bromobenzoyl)propionic acid and its derivatives can be inferred from related compounds. The crystal structure and molecular geometry of such compounds provide insights into their physical characteristics, including melting points and solubility (Smith & Lynch, 2013).

Chemical Properties Analysis

The chemical properties of 3-(4-Bromobenzoyl)propionic acid are closely linked to its molecular structure. The presence of functional groups like bromine and carboxylic acid influences its reactivity and interaction with other compounds. Studies on similar brominated compounds provide valuable insights into the chemical behavior of 3-(4-Bromobenzoyl)propionic acid (Cavill, 1945).

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-(4-Bromobenzoyl)propanoic acid has been utilized in various synthesis reactions, particularly in organic chemistry. It's known for its involvement in acylation (including formylation and Friedel-Crafts reactions), as well as being a key component in the production of keto acids. This compound has been extensively studied for its chemical properties and reactions, contributing significantly to the understanding of bromine compounds and keto acids in organic syntheses (Seed, Sonpatki, & Herbert, 2003).

Biological Properties and Pharmacological Potential

  • 3-(4-Bromobenzoyl)propionic acid is a precursor in the synthesis of various bioactive compounds. It has been used to create novel derivatives with potential anti-inflammatory, analgesic, and antibacterial properties. Research indicates that converting the carboxylic group of 3-(4-Bromobenzoyl)propionic acid into novel nuclei like 1,3,4-oxadiazole can result in compounds with enhanced pharmacological activities, including reduced ulcerogenic action (Husain & Ajmal, 2009).

Application in Polymer Chemistry

  • In the field of polymer chemistry, derivatives of 3-(4-Bromobenzoyl)propionic acid have been studied for their potential applications. Research has explored the synthesis and characterization of various polyesters derived from this acid, revealing insights into their thermal properties, crystallinity, and potential for use in specialized materials (Nagata, 2000).

Derivatives in Heterocyclic Chemistry

  • The compound has been instrumental in the synthesis of heterocyclic compounds. Studies have shown that it can be used as a starting material for creating a variety of heterocyclic structures, highlighting its versatility and importance in medicinal chemistry and drug development (Soliman, Bakeer, & Attia La., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation and serious eye damage or eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

4-(4-bromophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODFRCZNTXLDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212815
Record name 3-(4-Bromobenzoyl)propionic acid
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Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromobenzoyl)propionic acid

CAS RN

6340-79-0
Record name 4-Bromo-γ-oxobenzenebutanoic acid
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Record name 3-(4-Bromobenzoyl)propionic acid
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Record name 3-(4-Bromobenzoyl)propionic acid
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Record name 3-(4-bromobenzoyl)propionic acid
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Synthesis routes and methods I

Procedure details

AlCl3 (128.8 g, 0.97 mol) was added by portions within 20 min to a suspension of succinic anhydride (44.3 g, 0.44 mol) and bromobenzene (100 ml, 0.99 mol) in DCM (500 ml) while the reaction flask was cooled in a water bath. After 1 h30 min at RT, the reaction mixture was refluxed for 2 h. After cooling, the reaction medium was slowly poured into a mixture of ice (1.5 l) and concentrated HCl (100 ml). The precipitate was washed twice with water, with isopropanol, and finally with pentane. After drying 4-(4-bromophenyl)-4-oxobutyric acid was obtained as an off-white solid (86.4 g, mp=148° C.). 1H NMR (CDCl3): 7.85 (2H, d, J=8.5 Hz), 7.62 (2H, d, J=8.5 Hz), 3.28 (2H, t, J=6.5 Hz), 2.82 (2H, t, J=6.5 Hz).
Name
Quantity
128.8 g
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Anhydrous aluminum trichloride (29.1 g, 218 mmol) was suspended in dichloromethane (120 mL) and cooled to 0° C. Bromobenzene (35.1 g, 224 mmol) was added carefully. When the addition was complete, succinic anhydride (10.0 g, 100 mmol) was added in ten portions carefully. Then the mixture was warmed to room temperature and stirred for 4 h. TLC showed the reaction was complete, 6N HCl (50 mL) was added dropwise. The solid was filtered, washed with distilled water (10 mL×2) and dried in vacuo to afford A-1 as a white solid (22 g, yield 82%).
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five
Name
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
54
Citations
A Husain, M Ajmal - Acta pharmaceutica, 2009 - hrcak.srce.hr
A novel series of 2-[3-(4-bromophenyl) propan-3-one]-5-(substituted phenyl)-1, 3, 4-oxadiazoles (4a-n) have been synthesized from 3-(4-bromobenzoyl) propionic acid (3) with the aim …
Number of citations: 201 hrcak.srce.hr
H Shah - Ind. J., 2012 - hakon-art.com
Heterocyclic compounds containing the five-membered oxadiazole nucleus possess a iversity of useful biological effects. 1, 3, 4-Oxadiazole and 3-aroylpropionic acid moieties are …
Number of citations: 1 www.hakon-art.com
EH MA, ES GA, EK SS, M SA - 2008 - pesquisa.bvsalud.org
Recently [1], it was reported that 3-[4-bromobenzoyl] acrylic acid has antibacterial activity towards Staphilococcus aureus, Escherichia coli and Kllebsiella, this was ascribed to the …
Number of citations: 0 pesquisa.bvsalud.org
AK Mishra, A Gupta, V Gupta, A Mishra - Journal of Pharmaceutical …, 2010 - core.ac.uk
Oxadiazole derivates play vital role in biological field such as anti-microbial, anti-viral, anti-tubercular, antiinflammatory and anti-convulsant activity. Therapeutic significance of these …
Number of citations: 2 core.ac.uk
RP Renz - 2007 - era.ed.ac.uk
This thesis is concerned with the development of new organic ligands as corrosion inhibitors. The introductory chapter presents a review of the chemistry involved in the corrosion of …
Number of citations: 2 era.ed.ac.uk
YA EL-BADRY, MA EL-HASHASH - academia.edu
The 4-(4-bromophenyl)-4-oxo-buta-2-enoic acid (1) was reacted with nitrogen and carbon nucleophiles producing the aza Michael and Michael adducts depending on the reaction …
Number of citations: 2 www.academia.edu
AS Patil, SK Mohite - 2021 - indianjournals.com
Heterocyclic compounds show various potent biological activity. Every heterocyclic compound has different structure, different functional group and designed for different biological …
Number of citations: 1 www.indianjournals.com
KA Kumar, P Jayaroopa, GV Kumar - Int. J. Chem. Tech. Res, 2012 - researchgate.net
1, 3, 4-Oxadiadoles have created interest in synthetic organic and medicinal chemistry as surrogates of carboxylic acid. They are an important class of heterocyclic compounds that have …
Number of citations: 60 www.researchgate.net
FJ McEvoy, FM Lai, JD Albright - Journal of Medicinal Chemistry, 1983 - ACS Publications
A series of l-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives was synthesized. A number of these compounds are potent angiotensin convertingenzyme (ACE) inhibitors that lowered …
Number of citations: 34 pubs.acs.org
NP Buu-Hoi, R Royer, ND Xuong… - The Journal of Organic …, 1953 - ACS Publications
Whereas the Pfitzinger reaction is very convenient for syntheses in the quinoline group, in viewof the ease of its technique and the ready availability of inter-mediates, its high sensitivity …
Number of citations: 71 pubs.acs.org

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